molecular formula C10H13N3 B169269 (1H-Indazol-3-yl)-N,N-dimethylmethanamine CAS No. 142910-86-9

(1H-Indazol-3-yl)-N,N-dimethylmethanamine

Cat. No. B169269
M. Wt: 175.23 g/mol
InChI Key: WOCYPIPPKIEYRA-UHFFFAOYSA-N
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Description

Indazole is a heterocyclic compound . It’s a bicyclic molecule that consists of a benzene ring fused to a pyrazole ring . Indazole derivatives have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles has been a subject of research for many years . Recent strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

Indazole compounds can undergo a variety of chemical reactions . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 1-(1H-Indazol-3-yl)ethanone, include a density of 1.3±0.1 g/cm3, a boiling point of 348.8±15.0 °C at 760 mmHg, and a flash point of 168.8±26.8 °C .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

  • A study by Harrison et al. (2001) found that a compound structurally related to (1H-Indazol-3-yl)-N,N-dimethylmethanamine acts as a neurokinin-1 (NK1) receptor antagonist. This has implications in clinical efficacy for conditions like emesis and depression.

Mesomeric Betaines and Carbenes

  • Research by Schmidt et al. (2006) discusses the formation of pseudo-cross-conjugated mesomeric betaines (PCCMB) and derivatives of the indazole alkaloid Nigellicin. These compounds are significant in the study of complex chemical reactions and potential pharmaceutical applications.

Cannabinoid Receptor Affinity

  • Qian et al. (2015) identified four cannabimimetic indazole and indole derivatives related to (1H-Indazol-3-yl)-N,N-dimethylmethanamine. These compounds showed high affinity for cannabinoid CB1 and CB2 receptors, indicating potential applications in understanding cannabinoid receptor interactions (Qian et al., 2015).

IKK2 Inhibition

  • A study by Lin et al. (2008) on 3,5,7-trisubstituted1H-indazoles, closely related to (1H-Indazol-3-yl)-N,N-dimethylmethanamine, identified these compounds as potent inhibitors of IKK2. This enzyme plays a role in inflammation and cancer, making these findings relevant for therapeutic research.

Monoamine Oxidase B Inhibition

  • Indazole- and indole-carboxamides, structurally similar to (1H-Indazol-3-yl)-N,N-dimethylmethanamine, were found to be potent, selective inhibitors of monoamine oxidase B (MAO-B). This enzyme is involved in the metabolism of neurotransmitters, suggesting applications in neurological and psychiatric conditions (Tzvetkov et al., 2014).

Tyrosine Kinase Inhibition

  • Compounds including indazolylamino quinazolines and pyridopyrimidines, structurally related to (1H-Indazol-3-yl)-N,N-dimethylmethanamine, have been studied as inhibitors of the class 1 tyrosine kinase receptor family, with implications in cancer research (Cockerill et al., 2001).

Tautomeric Stabilization

  • Research on 2H-Indazole tautomers by Sigalov et al. (2019) demonstrates the stabilization of these compounds through intra- and intermolecular hydrogen bonds. This has significance in understanding the chemical behavior and potential applications of indazole derivatives.

PI3Kδ Inhibitors

  • Norman (2012) evaluated two PI3Kδ inhibitors, which are structurally related to (1H-Indazol-3-yl)-N,N-dimethylmethanamine. These findings have relevance in the field of cancer and inflammatory diseases.

Chemical Synthesis and Characterization

  • Studies by Lind et al. (2022) and others have focused on the chemical synthesis and characterization of indazole derivatives. This research contributes to the broader understanding of indazole chemistry and its applications.

Analytical and Structural Characterization

  • Dybowski et al. (2021) provided comprehensive analytical and structural characterization of MDMB-4en-PINACA, a novel synthetic cannabinoid and an analogue of 5F-ADB. This contributes to the knowledge about psychoactive substances and aids forensic and clinical purposes (Dybowski et al., 2021).

Safety And Hazards

While specific safety data for “(1H-Indazol-3-yl)-N,N-dimethylmethanamine” is not available, safety data for related compounds suggest that they can be harmful if swallowed or in contact with skin, and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Indazole derivatives have been the focus of recent research due to their wide range of biological activities . Future research may focus on the design, synthesis, and evaluation of novel indazole derivatives as potent inhibitors and anticancer agents .

properties

IUPAC Name

1-(2H-indazol-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-13(2)7-10-8-5-3-4-6-9(8)11-12-10/h3-6H,7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCYPIPPKIEYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C2C=CC=CC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597389
Record name 1-(2H-Indazol-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Indazol-3-yl)-N,N-dimethylmethanamine

CAS RN

142910-86-9
Record name N,N-Dimethyl-1H-indazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142910-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2H-Indazol-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
VD Nimbarte, J Wirmer‐Bartoschek, SL Gande… - …, 2021 - Wiley Online Library
Lead‐optimization strategies for compounds targeting c‐Myc G‐quadruplex (G4) DNA are being pursued to develop anticancer drugs. Here, we investigate the structure‐activity‐ …
AC Schlott, S Mayclin, AR Reers, O Coburn-Flynn… - Cell Chemical …, 2019 - cell.com
The attachment of myristate to the N-terminal glycine of certain proteins is largely a co-translational modification catalyzed by N-myristoyltransferase (NMT), and involved in protein …
Number of citations: 24 www.cell.com
AG Grocin, RA Serwa, JM Sanfrutos, M Ritzefeld… - Molecular & Cellular …, 2019 - ASBMB
N-myristoylation is the covalent addition of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of specific protein substrates by N-myristoyltransferase (NMT) and plays …
Number of citations: 22 www.mcponline.org
AC Schlott - 2019 - spiral.imperial.ac.uk
Malaria continues to be a significant cause of death and morbidity worldwide and there is a need for new antimalarial drugs with novel targets. As a potential target for drug development …
Number of citations: 2 spiral.imperial.ac.uk

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